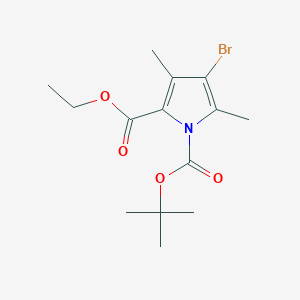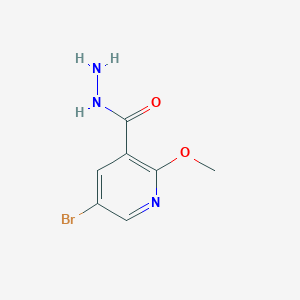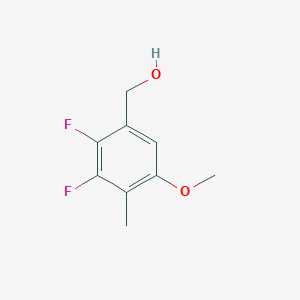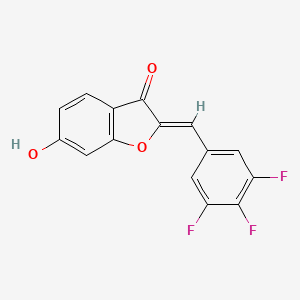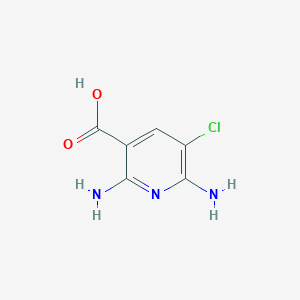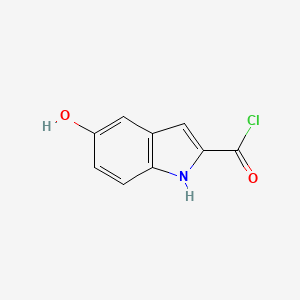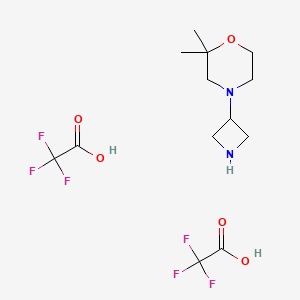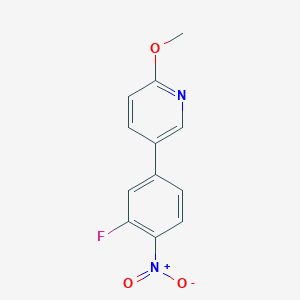
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine
Descripción general
Descripción
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine (5-FNP) is a heterocyclic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 227.1 g/mol and a melting point of 135-136°C. 5-FNP is a versatile compound that has been used in a variety of scientific research applications, such as drug synthesis, organic synthesis, and the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine serves as an intermediate in the synthesis of complex organic compounds, demonstrating unique photophysical properties. A study outlined the synthesis of 5-aryl-2,2′-bipyridines bearing (poly)fluorine-containing aniline residues, revealing that the introduction of fluorine atoms affects the reactivity of fluoroanilines and photophysical properties of the resulting compounds. The incorporation of a fluorine atom into specific positions led to shifts in emission maxima and changes in quantum yield, indicating the potential for applications in the development of new fluorescent materials (Kopchuk et al., 2020).
Advanced Fluorination Techniques
Research on the synthesis of fluoropyridines through fluorodenitration reactions has highlighted efficient methods for introducing fluorine into pyridine rings. This process is essential for creating compounds with specific electronic and structural properties for use in various chemical and pharmaceutical applications. The study demonstrates a general approach for 2- or 4-nitro-substituted pyridines, providing a pathway for the efficient synthesis of fluorinated pyridines, which are valuable in medicinal chemistry and materials science (Kuduk et al., 2005).
Larvicidal Activity of Pyrimidine Derivatives
Investigations into the biological activity of pyrimidine derivatives have revealed significant larvicidal properties against third instar larvae. Synthesis of a new series of compounds using 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives showed promising results, with several compounds exhibiting significant activity. This research suggests the potential for developing new bioactive compounds for pest control and highlights the role of specific functional groups in enhancing biological activity (Gorle et al., 2016).
Propiedades
IUPAC Name |
5-(3-fluoro-4-nitrophenyl)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c1-18-12-5-3-9(7-14-12)8-2-4-11(15(16)17)10(13)6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCDGPBPSKWLFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







